5-Methylthiazole-2-carbaldehyde chemical properties
5-Methylthiazole-2-carbaldehyde chemical properties
An In-depth Technical Guide to 5-Methylthiazole-2-carbaldehyde: Properties, Reactivity, and Applications
Introduction
5-Methylthiazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a pivotal building block in contemporary chemical research and development. Its structure uniquely combines the aromatic, electron-rich thiazole nucleus with the reactive electrophilic center of an aldehyde functional group. The thiazole moiety is a well-established pharmacophore, present in a multitude of FDA-approved drugs, including the antineoplastic agent Tiazofurin and Vitamin B1.[1] This prevalence underscores the ring system's favorable pharmacokinetic and pharmacodynamic properties. The aldehyde group, in turn, provides a versatile chemical handle for a wide array of synthetic transformations.
This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the core chemical properties, reactivity, and synthetic utility of 5-Methylthiazole-2-carbaldehyde. As Senior Application Scientists, our goal is not merely to present data, but to provide causal insights into its behavior, enabling its effective application in the laboratory and beyond.
Section 1: Core Chemical and Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic physical and chemical properties. These parameters dictate handling, reaction conditions, and purification strategies.
Identification and Nomenclature
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IUPAC Name: 5-methyl-1,3-thiazole-2-carbaldehyde[2]
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Synonyms: 2-Formyl-5-methyl-1,3-thiazole, 5-Methyl-1,3-thiazole-2-carboxaldehyde[3]
Physicochemical Data
The physicochemical properties of 5-Methylthiazole-2-carbaldehyde are summarized below. The relatively high boiling point and density are characteristic of a polar molecule with heteroatoms capable of intermolecular interactions. The XLogP3 value suggests a moderate degree of lipophilicity, an important consideration in drug design for membrane permeability.
| Property | Value | Source(s) |
| Molecular Weight | 127.16 g/mol | [2][3] |
| Boiling Point | 236 °C | [3] |
| Density | 1.27 g/cm³ | [3] |
| Flash Point | 96.5 °C | [3] |
| Refractive Index | 1.601 | [3] |
| Vapor Pressure | 0.074 mmHg at 25°C | [3] |
| XLogP3 | 1.26 | [3] |
| Polar Surface Area (PSA) | 58.20 Ų | [3] |
| InChI Key | UUIAJFQYWAFZEO-UHFFFAOYSA-N | [2][3] |
| SMILES | CC1=CN=C(S1)C=O | [2] |
Section 2: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While specific experimental spectra for this compound are not widely published, a predictive analysis based on fundamental principles and data from analogous structures provides a reliable guide for researchers.
Predicted NMR and IR Signatures
The following diagram illustrates the molecular structure with predicted proton (¹H) and carbon (¹³C) NMR chemical shifts. These predictions are based on the electronic environment of each nucleus; for instance, the aldehyde proton is significantly deshielded by the adjacent carbonyl group, resulting in a downfield shift.
Caption: Predicted NMR shifts for 5-Methylthiazole-2-carbaldehyde.
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¹H NMR Spectroscopy:
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Aldehyde Proton (-CHO): Expected as a singlet in the range of δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl's magnetic anisotropy.
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Thiazole Proton (C4-H): A singlet is predicted around δ 7.8-8.0 ppm. Its chemical shift is influenced by the aromatic ring current and the electronic nature of the adjacent nitrogen and sulfur atoms.
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Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.7 ppm.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (-CHO): The most downfield signal, predicted at δ 185-190 ppm, characteristic of an aldehyde carbon.
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Thiazole Ring Carbons: C2 (attached to the aldehyde) is expected around δ 160-165 ppm. C4 and C5 are predicted in the aromatic region, approximately δ 145-150 ppm and δ 130-135 ppm, respectively.
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Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.
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Infrared (IR) Spectroscopy:
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A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most prominent feature, corresponding to the C=O stretching vibration of the aromatic aldehyde.
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Bands in the 1500-1600 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the thiazole ring.
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C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹ .
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (127.0092).
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Common fragmentation patterns would likely include the loss of the formyl radical (-CHO, M-29) and potentially cleavage of the thiazole ring.
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Section 3: Chemical Reactivity and Synthetic Pathways
The synthetic value of 5-Methylthiazole-2-carbaldehyde lies in the distinct reactivity of its two key components: the aldehyde and the thiazole ring. This duality allows for its use in a diverse range of synthetic strategies.
Reactions of the Aldehyde Functional Group
The aldehyde is a powerful electrophilic site, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in building molecular complexity.
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Condensation and Imine Formation: The reaction with primary amines to form Schiff bases (imines) is a fundamental transformation in medicinal chemistry.[4] This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate. The resulting C=N bond is a key linker in many biologically active molecules.
Caption: Workflow for Schiff base formation.
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Reductive Amination: A powerful extension of imine formation, this one-pot reaction involves forming the imine in situ followed by its immediate reduction with an appropriate reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). This is a highly efficient method for synthesizing secondary amines, a common functional group in pharmaceuticals.
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Oxidation and Reduction:
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Oxidation: The aldehyde can be readily oxidized to the corresponding 5-methylthiazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Reduction: The aldehyde can be selectively reduced to 5-methyl-2-(hydroxymethyl)thiazole using mild reducing agents such as sodium borohydride (NaBH₄).
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Proposed Synthetic Protocol
While various methods exist for the synthesis of thiazole aldehydes, a common and effective strategy involves the formylation of a pre-existing thiazole ring. A plausible route is the reaction of 2-bromo-5-methylthiazole with a Grignard reagent followed by quenching with a formylating agent.[5]
Protocol: Synthesis via Grignard Reaction
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Objective: To synthesize 5-Methylthiazole-2-carbaldehyde from 2-bromo-5-methylthiazole.
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Principle: This method involves a halogen-metal exchange to create a nucleophilic Grignard reagent at the C2 position of the thiazole, which then reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
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Step-by-Step Methodology:
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Grignard Formation: To a solution of 2-bromo-5-methylthiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), slowly add one equivalent of isopropylmagnesium chloride at 0 °C. The causality here is that the highly reactive Grignard reagent performs a halogen-metal exchange, which is more favorable than direct formation from magnesium turnings for this substrate.
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Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. The formation of the thiazolyl Grignard reagent can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
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Formylation: Cool the solution to -10 °C and slowly add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF.
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Hydrolysis (Workup): After stirring for several hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the intermediate and protonates the alkoxide.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
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Section 4: Applications in Research and Drug Development
The structural motifs within 5-Methylthiazole-2-carbaldehyde make it a valuable precursor for compounds across multiple scientific domains.
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Medicinal Chemistry: The thiazole ring is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6] 5-Methylthiazole-2-carbaldehyde serves as an ideal starting point for synthesizing libraries of novel thiazole-containing compounds, particularly through modifications at the aldehyde position to explore structure-activity relationships (SAR). For example, conjugation with other pharmacophores via imine or amine linkages can lead to hybrid molecules with enhanced potency or novel mechanisms of action.[1]
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Flavor and Fragrance Industry: Related isomers, such as 2-Methylthiazole-5-carbaldehyde, are utilized as flavoring agents due to their unique aromatic profiles.[7] While the specific sensory properties of the title compound are less documented, its structure suggests potential for investigation and use in the development of novel flavor and fragrance compounds.
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Material Science: Heterocyclic compounds are increasingly used in the development of specialty polymers and organic materials. The reactivity of 5-Methylthiazole-2-carbaldehyde allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique thermal, optical, or conductive properties to the resulting materials.[7]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with reactive chemical intermediates.
GHS Hazard Information
The following GHS classifications have been reported for 5-Methylthiazole-2-carbaldehyde.[2]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
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Personal Protective Equipment:
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage and Stability
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
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Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon). This is a critical self-validating step to prevent the slow air oxidation of the aldehyde group to the less reactive carboxylic acid, which would compromise its synthetic utility.[8]
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Incompatibilities: Keep away from strong oxidizing agents.[8][9]
Conclusion
5-Methylthiazole-2-carbaldehyde is a versatile and valuable heterocyclic building block. Its well-defined physicochemical properties, predictable spectroscopic signature, and dual reactivity make it an asset for synthetic chemists. The aldehyde handle provides a gateway to a vast chemical space through reactions like reductive amination and condensation, while the thiazole core offers a proven scaffold for bioactive molecules. By understanding its properties and handling it with the requisite care, researchers can effectively leverage this compound to advance projects in drug discovery, material science, and beyond.
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